molecular formula C6H5Cl B131634 Chlorobenzene CAS No. 108-90-7

Chlorobenzene

Cat. No. B131634
CAS RN: 108-90-7
M. Wt: 112.55 g/mol
InChI Key: MVPPADPHJFYWMZ-UHFFFAOYSA-N
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Description

Chlorobenzene is a volatile organic compound (VOC) that is widely utilized in industrial settings as a solvent, degreasing agent, and chemical intermediate. It is known to cause irritation of the mucosa of the upper respiratory tract and eyes upon acute and chronic exposure. Studies have also indicated that chlorobenzene can induce oxidative stress in human lung epithelial cells, leading to the release of inflammatory mediators through the NF-kappaB signaling pathway .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of chlorobenzene has been extensively studied. Electron diffraction and nuclear magnetic resonance data have revealed that the ring geometry of chlorobenzene is distorted by the chlorine substituent, leading to shorter CC bonds adjacent to the chlorine atom and a larger CCC bond angle at the substituted carbon atom . Similarly, the molecular structures of hexachloro- and 1,2,4,5-tetrachlorobenzene have been determined to be planar with D6h and D2h symmetry, respectively .

Chemical Reactions Analysis

Chlorobenzene participates in various chemical reactions, including noncovalent interactions such as hydrogen bonding, π-π stacking, CH/π interactions, and halogen bonding. These interactions are crucial in a broad spectrum of chemical and biochemical processes . Additionally, chlorobenzene can undergo decomposition when exposed to UV photons and low-energy electrons, leading to the cleavage of C-Cl bonds and the formation of surface phenyl groups and Cl atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorobenzene have been calculated using the UPPER scheme, which estimates properties strictly from molecular structure without adjustable or fitted parameters. The scheme has shown reasonable accuracy in predicting various properties of chlorobenzene . Furthermore, a nonempirical anisotropic atom-atom model potential has been developed for chlorobenzene crystals, which has significantly improved the reproduction of crystal structures and provided satisfactory agreement with experimental lattice energies and phonon frequencies .

Scientific Research Applications

Exposure Monitoring and Health Effects

  • Chlorobenzene, a colorless volatile compound, is widely used as an organic solvent or chemical intermediate. Monitoring of chlorobenzene levels in the air and its urinary metabolite levels in workers is crucial due to the potential risks associated with its manufacture and handling (Yoshida, Sunaga, & Hara, 1986).

Analytical Techniques

  • Solid phase microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) have been utilized for the efficient sampling and quantification of chlorobenzene in air, highlighting its importance in industrial settings such as herbicide, dyestuff, and rubber industries (Sakhvidi, Bahrami, & Ghiasvand, 2017).

Chemical and Thermal Properties

  • Studies on the thermal oxidation of chlorobenzene at temperatures between 575–825°C provide insights into its degradation processes, crucial for understanding its behavior under various environmental conditions (Fadli, Briois, Baillet, & Sawerysyn, 1999).

Environmental Impact and Bioremediation

  • Chlorobenzenes are persistent environmental contaminants. Research on bacterial dehalorespiration demonstrates the potential for bioremediation, with certain bacteria capable of reductively dechlorinating chlorobenzenes under anaerobic conditions (Adrian, Szewzyk, Wecke, & Görisch, 2000).
  • Isolation of specific bacterial strains, like Bacillus pumilus, capable of degrading chlorobenzene, offers promising avenues for bioremediation of contaminated lands (Zhang, 2009).

Oxidative Stress and Cellular Responses

Groundwater Contamination and Treatment

Chemical Sensing and Hazard Detection

  • Development of gas sensors using materials like Pd nanoparticles on ZnO nanoplates for selective detection of chlorobenzene highlights its significance in ensuring safety in industries using this compound (Feng, Gao, Ma, & Zhan, 2019).

Safety And Hazards

Chlorobenzene causes eye, skin, and respiratory tract irritation . Breathing vapors may cause drowsiness and dizziness . It is harmful if inhaled and toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment . It may cause liver damage .

Future Directions

The global industrial structure had undertaken significant changes since the twenty-first century, making a severe problem of chlorobenzene pollution in soil and groundwater . This issue receives increasing attention due to the high toxicity, persistence, and bioaccumulation of chlorobenzenes . Future research will focus on unequal research development, insufficient cooperation, deeply mechanism research, and developing new technologies .

properties

IUPAC Name

chlorobenzene
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InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H
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InChI Key

MVPPADPHJFYWMZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)Cl
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Molecular Formula

C6H5Cl
Record name CHLOROBENZENE
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Related CAS

25053-25-2
Record name Benzene, chloro-, homopolymer
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DSSTOX Substance ID

DTXSID4020298
Record name Chlorobenzene
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Molecular Weight

112.55 g/mol
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Physical Description

Chlorobenzene appears as a colorless to clear, yellowish liquid with a sweet almond-like odor. Flash point 84 °F. Practically insoluble in water and somewhat denser than water (9.2 lb / gal). Vapors heavier than air. Used to make pesticides, dyes, and other chemicals., Liquid, Colorless liquid with an almond-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an almond-like odor.
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Boiling Point

270 °F at 760 mmHg (NTP, 1992), 131.6 °C, 132 °C, 270 °F
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Flash Point

75 °F (NTP, 1992), 29.2 °C, 82 °F (Closed Cup) 28 °C, 97 °F (open cup), 27 °C c.c., 75 °F, 82 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 499 mg/L at 25 °C, In water, 0.05 g/100g at 20 °C, Miscible in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, Freely soluble in chloroform, For more Solubility (Complete) data for CHLOROBENZENE (6 total), please visit the HSDB record page., 0.498 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.05, 0.05%
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Density

1.11 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1058 g/cu cm at 20 °C, Percent in caturated air: 1.55 (25 °C); Density of saturated of air: 1.05 (Air = 1), Saturated liquid density = 69.080 lb/cu ft at 70 °C, Critical density = 0.365 g/cu cm; Heat of fusion = 84.9 J/g; Heat capacity = 1.338 J/g K at 20 °C; Dielectric constant = 5.641 at 20 °C, Relative density (water = 1): 1.11, 1.11
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Vapor Density

3.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.88 (Air = 1), Relative vapor density (air = 1): 3.88, 3.88
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Vapor Pressure

8.8 mmHg at 68 °F ; 11.8 mmHg at 77 °F (NTP, 1992), 12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.17, 8.8 mmHg, 9 mmHg
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Mechanism of Action

Chlorobenzene is a volatile organic compound (VOC) that is widely used as a solvent, degreasing agent and chemical intermediate in many industrial settings. Occupational studies have shown that acute and chronic exposure to chlorobenzene can cause irritation of the mucosa of the upper respiratory tract and eyes. Using in vitro assays, /it was/ shown in a previous study that human bronchial epithelial cells release inflammatory mediators such as the cytokine monocyte chemoattractant protein-1 (MCP-1) in response to chlorobenzene. This response is mediated through the NF-kappaB signaling pathway. Here, /researchers/ investigated the effects of monochlorobenzene on human lung cells, with emphasis on potential alterations of the redox equilibrium to clarify whether the chlorobenzene-induced inflammatory response in lung epithelial cells is caused via an oxidative stress-dependent mechanism. /It was/ found that expression of cellular markers for oxidative stress, such as heme oxygenase 1 (HO-1), glutathione S-transferase pi1 (GSTP1), superoxide dismutase 1 (SOD1), prostaglandin-endoperoxide synthase 2 (PTGS2) and dual specificity phosphatase 1 (DUSP1), were elevated in the presence of monochlorobenzene. Likewise, intracellular reactive oxygen species (ROS) were increased in response to exposure. However, in the presence of the antioxidants N-(2-mercaptopropionyl)-glycine (MPG) or bucillamine, chlorobenzene-induced upregulation of marker proteins and release of the inflammatory mediator MCP-1 are suppressed. These results complement /the authors/ previous findings and point to an oxidative stress-mediated inflammatory response following chlorobenzene exposure., Exposure to chlorobenzene induces the release of monocyte chemoattractant protein 1 (MCP-1) by lung epithelial cells, a chemokine involved in inflammatory reactions. To characterize the underlying mechanisms ... the influence of chlorobenzene on the activation of two intracellular signalling pathways: the nuclear factor-kappa B (NF-kappa B) and the p38 mitogen-activated protein kinase (MAPK) pathways /were investigated/. Human lung epithelial cells (A549) were stimulated with tumor necrosis factor (TNF)-alpha in the presence or absence of specific inhibitors of NF-kappaB or the p38 MAP kinase and exposed to chlorobenzene using an air-liquid cell culture system. Exposure of lung epithelial cells to chlorobenzene resulted in an activation of NF-kappa B and p38 MAP kinase and a release of the chemokine MCP-1. In the presence of IKK-NBD, a specific NF-kappa B inhibitor, or the inhibitors of the p38 MAP kinase SB 203580 and SB 202190, the chlorobenzene-related MCP-1 release was suppressed, suggesting an involvement of both pathways in the chlorobenzene induced expression of MCP-1. /These/ data show that the release of MCP-1 following chlorobenzene exposure is dependent on the NF-kappa B and MAPK pathways., The binding of epichlorohydrin, 1,2-dichloroethane, 1,2-dibromoethane, chlorobenzene, bromobenzene, and benzene to nucleic acid and proteins of different murine organs was studied in in vivo and in vitro systems. The extent of in vivo enzymatic activation of brominated compounds was higher than that of chlorinated chemicals. Aryl halides were bound mainly to liver DNA whereas interaction of alkyl halides with DNA of liver, kidney, and lung gave rise to similar binding extent. In vitro activation of all chemicals was mediated by microsomal p450-dependent mixed function oxidase system present in rat and mouse liver and, in smaller amount, in mouse lung. Activation of alkyl halides by liver cytosolic GSH-trasferases even occurred. The relative reactivity of chemicals in vivo, expressed as covalent binding index to rat liver DNA, was: 1,2-dibromoethane > bromobenzene > 1,2-dichloroethane > chlorobenzene > epichlorohydrin > benzene. On the whole, it agreed with in vitro activation of chemicals, with genotoxicity data from other short-term assays ... . Covalent binding index values of chlorobenzene and bromobenzene gave the first clear evidence of genotoxicity and of possible carcinogenicity of these two chemicals., At 22 hr after ip injection into male Wistar rats and BALB/c mice, chlorobenzene was covalently bound to DNA, RNA and proteins of the liver, kidney and lung, as has been found with various weak carcinogens. A microsome-mediated interaction with DNA occurred in vitro. The interaction was enhanced by pretreatment in vivo with phenobarbitone but was suppressed by addition of 2-diethylaminoethyl-2,2-diphenylvalerate hydrochloric acid in vitro. These results indicate the involvement of cytochrome p450. Liver microsomes were efficient bioactivators, whereas cytosol was ineffective. The extent of in vitro interaction of chlorobenzene with synthetic polyribonucleotides was of the same order as that with DNA. Finally, ultraviolet irradiation (lambda= 254 nm or lambda max= 365 nm) activated this environmental contaminant to forms capable of interacting with DNA., The toxicity of chlorobenzenes to Tetrahymena growth metabolism was studied by microcalorimetry. The growth constant (k), peak time (T) and generation times (T(G)) were calculated. IC(50) of chlorobenzenes was obtained through the kinetic parameters. The results suggested that the order of toxicity was 1,2,4-trichlorobenzene>o-dichlorobenzene>p-dichlorobenzene>m-dichlorobenzene>chlorobenzene. ATR-FTIR spectra revealed that amide groups and PO(2)(-) of the phospholipid phospho-diester, both in the hydrophobic end exposed to the outer layer, were the easiest to be damaged. The relationship between IC(50) and chemicals structure parameters ..., indicated that the more chlorine atoms were substituted, the greater the toxicity was. Chlorobenzenes have toxicity of non-polar narcosis. Their toxicity is proportional to their concentrations at the site of action, and caused by membrane perturbation.
Record name CHLOROBENZENE
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Impurities

Typical analysis of commercial monochlorobenzene: >99.9%, <0.02% benzene, <0.05% dichlorobenzenes.
Record name CHLOROBENZENE
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Product Name

Chlorobenzene

Color/Form

Colorless liquid, Clear volatile liquid

CAS RN

108-90-7, 68411-45-0
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Melting Point

-49 °F (NTP, 1992), -45.2 °C, -45 °C, -50 °F
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Synthesis routes and methods

Procedure details

A pre-mix of acrylonitrile/cyclohexanol (13.3 g/25.1 g) and concentrated sulfuric acid (51.1 g) were added through two addition funnels into a flask containing chlorobenzene (60 g) at 45°-55° C. The mixture was then heated to 60°-70° C. for 3-5 hours and cooled to 20° C. when water (150 g) was added slowly. After 30 minutes stirring, thiourea (19 g) was added and the mixture brought to 60° C. for 1 hour. On cooling to 20° C., caustic (50%, 80 g) was added between 20b 60° C. C under nitrogen and held at 60° C. for 1 hour. The organic layer was separated and washed with warm water to yield 33.9 of N-cyclohexyl-3-mercaptopropionamide in chlorobenzene (72.4% yield).
Name
acrylonitrile cyclohexanol
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
[Compound]
Name
20b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorobenzene
Reactant of Route 2
Chlorobenzene
Reactant of Route 3
Chlorobenzene
Reactant of Route 4
Chlorobenzene
Reactant of Route 5
Chlorobenzene
Reactant of Route 6
Chlorobenzene

Citations

For This Compound
228,000
Citations
DL Sedlak, AW Andren - Environmental Science & Technology, 1991 - ACS Publications
Chlorinated aromatic hydrocarbons (CAHs) have been introduced to the environmentfrom a variety of sources. Many of these compounds do not readily degrade and pose a threat to …
Number of citations: 606 pubs.acs.org
MA Fox, WC Nichols, DM Lemal - Journal of the American …, 1973 - ACS Publications
0 + c0 Page 1 8164 range of initial conditions, for some of which (Figure 3) the dynamics are considerably more complicated than suggested by a reaction path calculation. The results …
Number of citations: 48 pubs.acs.org
JR Wu, YW Yang - Journal of the American Chemical Society, 2019 - ACS Publications
In this work, a new version of macrocyclic arenes, namely geminiarene, has been designed and synthesized for guest complexation and chlorobenzene/chlorocyclohexane mixture …
Number of citations: 104 pubs.acs.org
JJ Lee, J Choi, JW Park - Chemosphere, 2002 - Elsevier
… Chlorobenzene and lead were selected as representative contaminants. When either chlorobenzene or lead exists as a single contaminant, chlorobenzene sorption increased with …
Number of citations: 137 www.sciencedirect.com
Y Dai, X Wang, Q Dai, D Li - Applied Catalysis B: Environmental, 2012 - Elsevier
Mn-based oxide-mixed catalysts modified with Ce and La, which were prepared by complexation method, were tested in the catalytic combustion of chlorobenzene (CB) as a model of …
Number of citations: 196 www.sciencedirect.com
JD Roberts, HE Simmons Jr, LA Carlsmith… - Journal of the …, 1953 - ACS Publications
VI (as the dibenzenesulfonamide) and VII (as barium carbonate) had respectively 51.8±1% and 43.1±. 1% of the radioactivity of V (as the semicarbazone or 2, 4-dinitrophenylhydrazone)…
Number of citations: 407 pubs.acs.org
M Nagao, Y Suda - Langmuir, 1989 - ACS Publications
… chlorobenzene can be adsorbed by a different mechanism from the cases of the other two adsorbates. Chlorobenzene is … and the chlorine atoms of chlorobenzene, in addition to the — -…
Number of citations: 207 pubs.acs.org
K Zhang, P Sun, MCAS Faye, Y Zhang - Carbon, 2018 - Elsevier
… application toward chlorobenzene degradation were … significant degradation of chlorobenzene in ambient atmosphere. … and promote the degradation of chlorobenzene. Furthermore, …
Number of citations: 186 www.sciencedirect.com
W Xingyi, K Qian, L Dao - Applied Catalysis B: Environmental, 2009 - Elsevier
A series of MnOx–CeO 2 mixed oxide catalysts with different compositions prepared by sol–gel method were tested for the catalytic combustion of chlorobenzene (CB), as a model of …
Number of citations: 445 www.sciencedirect.com
N Vin, F Battin-Leclerc, H Le Gall, N Sebbar… - Proceedings of the …, 2019 - Elsevier
… Chlorobenzene was chosen as a … chlorobenzene conversion of 48.5 % was observed at a residence time of 2 s, a temperature of 1150 K and an inlet mole fraction of chlorobenzene of …
Number of citations: 18 www.sciencedirect.com

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